molecular formula C16H12Cl2N2O2 B2656463 2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid CAS No. 743440-35-9

2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid

Cat. No.: B2656463
CAS No.: 743440-35-9
M. Wt: 335.18
InChI Key: VTQYNBLCPPXOCY-UHFFFAOYSA-N
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Description

2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid is a synthetic organic compound with the molecular formula C16H12Cl2N2O2 and a molecular weight of 335.18 g/mol . This compound is characterized by the presence of a cyano group, a dichlorophenyl group, and a pyrrole ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid typically involves the reaction of 2,5-dichlorobenzaldehyde with 2,5-dimethylpyrrole in the presence of a base, followed by the addition of a cyanoacetic acid derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds or coordinate with metal ions, while the dichlorophenyl group can engage in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Properties

IUPAC Name

(E)-2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2/c1-9-5-11(6-12(8-19)16(21)22)10(2)20(9)15-7-13(17)3-4-14(15)18/h3-7H,1-2H3,(H,21,22)/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQYNBLCPPXOCY-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)Cl)C)C=C(C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)Cl)C)/C=C(\C#N)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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